5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
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Description
Scientific Research Applications
Synthesis and Characterization
- A related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized and characterized, highlighting the process of synthesizing similar complex organic compounds (Sanjeevarayappa et al., 2015).
Biological Evaluation
- The synthesized compounds, like the one mentioned above, often undergo biological evaluation for potential applications. For example, the tert-butyl compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Application in Antimicrobial Research
- Compounds with similar structures, like some new 1,2,4-triazole derivatives, have been evaluated for antimicrobial activities. This suggests a potential research application for the specified compound in antimicrobial studies (Bektaş et al., 2007).
Antiviral and Antimicrobial Activities
- Research on new urea and thiourea derivatives of piperazine doped with Febuxostat, which includes compounds with structural similarities, showed promising antiviral and antimicrobial activities. This indicates a potential area of application for the compound (Reddy et al., 2013).
Microwave-Assisted Synthesis
- The microwave-assisted synthesis technique is used for compounds like ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which contain a 1,3-oxazol(idin)e nucleus. This method could potentially be applied to the synthesis of the compound (Başoğlu et al., 2013).
Synthesis of Structurally Similar Compounds
- The synthesis of structurally similar compounds, like 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl)piperazine, provides insights into synthetic pathways that might be relevant for the compound (Mishra et al., 2019).
Properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(26-19)16-2-1-11-27-16/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYOEKHVUPXQJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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